Sterigmatocystine-13C18

Description

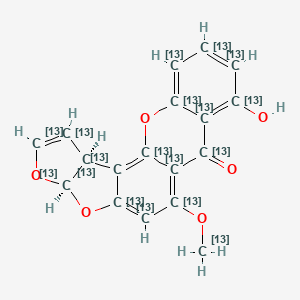

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H12O6 |

|---|---|

Molecular Weight |

342.15 g/mol |

IUPAC Name |

(3S,7R)-15-hydroxy-11-(113C)methoxy-6,8,20-trioxapentacyclo[10.8.0.02,9.03,7.014,19]icosa-1,4,9,11,14,16,18-heptaen-13-one |

InChI |

InChI=1S/C18H12O6/c1-21-11-7-12-13(8-5-6-22-18(8)24-12)17-15(11)16(20)14-9(19)3-2-4-10(14)23-17/h2-8,18-19H,1H3/t8-,18+/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1,18+1 |

InChI Key |

UTSVPXMQSFGQTM-GWOVMXGDSA-N |

Isomeric SMILES |

[13CH3]O[13C]1=[13C]2[13C](=[13C]3[13C@@H]4[13CH]=[13CH]O[13C@@H]4O[13C]3=[13CH]1)O[13C]5=[13CH][13CH]=[13CH][13C](=[13C]5[13C]2=O)O |

Canonical SMILES |

COC1=C2C(=C3C4C=COC4OC3=C1)OC5=CC=CC(=C5C2=O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to Sterigmatocystin-13C18: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Sterigmatocystin-13C18, an isotopically labeled form of the mycotoxin Sterigmatocystin. This document details its chemical structure and properties, outlines its primary application as an internal standard in analytical chemistry, provides a comprehensive experimental protocol for its use, and illustrates the key signaling pathways affected by its unlabeled analogue.

Chemical Structure and Properties

Sterigmatocystin is a mycotoxin produced by various species of Aspergillus fungi.[1] It is a precursor in the biosynthesis of aflatoxin B1.[1] Sterigmatocystin-13C18 is a stable isotope-labeled version of Sterigmatocystin, where all 18 carbon atoms have been replaced with the carbon-13 isotope. This labeling makes it an ideal internal standard for quantitative analysis of Sterigmatocystin in various matrices using mass spectrometry-based methods.[2]

The chemical structure of Sterigmatocystin consists of a xanthone nucleus attached to a bifuran structure.[3]

Chemical Structure of Sterigmatocystin (Note: In Sterigmatocystin-13C18, all carbon atoms are 13C)

Physicochemical and Toxicological Properties

The following tables summarize the key physicochemical and toxicological properties of Sterigmatocystin and its isotopically labeled form.

| Property | Value | Reference(s) |

| Chemical Formula | [13C]18H12O6 | [4] |

| Molecular Weight | 342.15 g/mol | [5][6] |

| Appearance | Pale yellow needles | [3] |

| Solubility | Readily soluble in methanol, ethanol, acetonitrile, benzene, and chloroform. | [3] |

| logP (Octanol/Water) | 3.006 (Crippen Calculated) | [7] |

| Toxicological Data (for unlabeled Sterigmatocystin) | Value | Reference(s) |

| LD50 (Rats, oral) | 120-166 mg/kg | [3] |

| LD50 (Rats, ip) | 60-65 mg/kg | [3] |

| LD50 (Mice, oral) | >800 mg/kg | [3] |

| LD50 (Vervet monkeys, ip) | 32 mg/kg | [3] |

| IARC Carcinogenicity Classification | Group 2B (Possibly carcinogenic to humans) | [1] |

Application in Analytical Chemistry

Sterigmatocystin-13C18 is primarily used as an internal standard in stable isotope dilution analysis (SIDA) for the accurate quantification of Sterigmatocystin in complex matrices such as food, feed, and biological samples.[2][8] The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it corrects for matrix effects and variations in sample preparation and instrument response.[8]

Experimental Workflow for Mycotoxin Analysis

The following diagram illustrates a typical workflow for the analysis of mycotoxins in a food matrix using Sterigmatocystin-13C18 as an internal standard.

Detailed Experimental Protocol: Quantification of Sterigmatocystin in Cereal Matrix by LC-MS/MS

This protocol describes a method for the quantification of Sterigmatocystin in a cereal matrix using Sterigmatocystin-13C18 as an internal standard.

Materials and Reagents

-

Sterigmatocystin analytical standard

-

Sterigmatocystin-13C18 internal standard solution (e.g., 25 µg/mL in acetonitrile)[6]

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid

-

Ammonium formate

-

Solid Phase Extraction (SPE) cartridges or Immunoaffinity Columns (IAC) for mycotoxin cleanup

-

Homogenized and finely ground cereal sample

Sample Preparation

-

Weighing: Accurately weigh 5 g of the homogenized cereal sample into a 50 mL polypropylene centrifuge tube.

-

Internal Standard Spiking: Add a known amount of the Sterigmatocystin-13C18 internal standard solution to the sample.

-

Extraction: Add 20 mL of an extraction solvent (e.g., acetonitrile/water, 80:20, v/v) to the tube.

-

Homogenization: Vortex the sample for 2 minutes and then shake for 30 minutes on a mechanical shaker.

-

Centrifugation: Centrifuge the sample at 4500 x g for 15 minutes.

-

Cleanup:

-

SPE: Load a portion of the supernatant onto a pre-conditioned SPE cartridge. Wash the cartridge to remove interferences and then elute the analytes with an appropriate solvent.

-

IAC: Alternatively, pass the supernatant through an immunoaffinity column specific for Sterigmatocystin.[9]

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase.

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

LC-MS/MS Conditions

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).[9]

-

Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

-

Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid and 5 mM ammonium formate.

-

Gradient: A suitable gradient to separate Sterigmatocystin from other matrix components.

-

Flow Rate: 0.3 mL/min.[9]

-

Injection Volume: 5-10 µL.

-

MS System: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray ionization (ESI) in positive mode.

-

MRM Transitions: Monitor at least two multiple reaction monitoring (MRM) transitions for both Sterigmatocystin and Sterigmatocystin-13C18 for confirmation and quantification.

Quantification

Create a calibration curve using the analytical standards of Sterigmatocystin, with each calibration point containing the same concentration of the Sterigmatocystin-13C18 internal standard. The concentration of Sterigmatocystin in the sample is determined by the ratio of the peak area of the analyte to the peak area of the internal standard.

Signaling Pathways Affected by Sterigmatocystin

Sterigmatocystin is a genotoxic agent that can induce DNA damage, leading to cell cycle arrest and apoptosis.[3][10] Its toxicity is mediated through several signaling pathways, including the p53 and MAPK pathways.[3]

The following diagram illustrates the key molecular events initiated by Sterigmatocystin exposure.

Exposure to Sterigmatocystin leads to DNA damage, which activates the ATM/ATR signaling cascade, resulting in the phosphorylation and activation of p53.[3] Activated p53 can then induce the expression of p21, a cyclin-dependent kinase inhibitor, which leads to cell cycle arrest in the S and G2/M phases.[3] Concurrently, DNA damage can also activate the MAPK signaling pathways, including JNK, ERK, and p38, which also contribute to cell cycle arrest.[3] Furthermore, p53 can promote apoptosis by upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2.[11] Sterigmatocystin has also been shown to downregulate the X-linked inhibitor of apoptosis protein (XIAP), further promoting apoptosis through the activation of caspases like Caspase-3.[4] The generation of reactive oxygen species (ROS) by Sterigmatocystin can also contribute to oxidative DNA damage and cellular stress.[5]

References

- 1. mdpi.com [mdpi.com]

- 2. fda.gov [fda.gov]

- 3. Sterigmatocystin-induced DNA damage triggers cell-cycle arrest via MAPK in human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sterigmatocystin induces autophagic and apoptotic cell death of liver cancer cells via downregulation of XIAP - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sterigmatocystin-induced oxidative DNA damage in human liver-derived cell line through lysosomal damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. fda.gov [fda.gov]

- 8. Avoid Mycotoxin Quantitation Errors When Using Stable Isotope Dilution Assay (SIDA) [restek.com]

- 9. Emerging Mycotoxins in Cheese: Simultaneous Analysis of Aflatoxin M1, Aflatoxicol, and Sterigmatocystin by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sterigmatocystin: Occurrence, toxicity and molecular mechanisms of action - A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sterigmatocystin induced apoptosis in human pulmonary cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Sterigmatocystin-¹³C₁₈: Isotopic Purity, Labeling, and Application

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Sterigmatocystin-¹³C₁₈, a critical internal standard for the accurate quantification of its unlabeled counterpart in various matrices. This document details its isotopic purity, biosynthetic labeling methods, quality control protocols, and its application in analytical workflows, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Isotopic Purity and Labeling of Sterigmatocystin-¹³C₁₈

Uniformly ¹³C-labeled sterigmatocystin (U-¹³C₁₈-Sterigmatocystin) is an indispensable tool for researchers requiring precise and accurate measurement of sterigmatocystin contamination in food, feed, and other biological samples. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry, as it effectively compensates for matrix effects and variations in sample preparation and instrument response.[1][2]

Commercial Availability and Stated Purity

Several chemical suppliers offer U-¹³C₁₈-Sterigmatocystin. For instance, LIBIOS provides a solution with a stated isotopic purity of 98%.[3][4] This high level of enrichment ensures a distinct mass shift from the native compound, minimizing isotopic overlap and enhancing analytical accuracy.

Quantitative Data on Isotopic Purity

While detailed mass isotopologue distribution data from manufacturers is not always publicly available, the expected distribution for a uniformly labeled C18 compound with 98% enrichment would show a dominant peak at M+18, with minor contributions from lower isotopologues. A representative mass spectrum would be crucial for confirming the enrichment level and the distribution of labeled species.

Table 1: Representative Mass Isotopologue Distribution for U-¹³C₁₈-Sterigmatocystin (Theoretical)

| Isotopologue | Relative Abundance (%) |

| M+0 (Unlabeled) | < 0.1 |

| M+1 to M+16 | Variable, low abundance |

| M+17 | ~2 |

| M+18 | > 98 |

Note: This table is a theoretical representation. Actual lot-specific data should be obtained from the supplier.

Experimental Protocols

Biosynthetic Labeling of Sterigmatocystin-¹³C₁₈

The production of U-¹³C₁₈-Sterigmatocystin is typically achieved through biosynthetic methods utilizing a producing fungal strain, such as Aspergillus versicolor.[5][6][7] The general principle involves feeding the culture with a ¹³C-labeled precursor, which is then incorporated into the sterigmatocystin molecule during its biosynthesis.

Protocol for ¹³C-Labeling of Sterigmatocystin in Aspergillus versicolor

-

Strain and Culture Media:

-

Obtain a high-yielding strain of Aspergillus versicolor.

-

Prepare a suitable liquid culture medium, such as a sucrose-asparagine-ammonium medium, which has been shown to support sterigmatocystin production.[8]

-

-

Inoculation and Growth:

-

Inoculate the liquid medium with spores of A. versicolor.

-

Incubate the culture under optimal conditions for fungal growth and mycotoxin production (e.g., stationary culture at 28°C in the dark).

-

-

Precursor Feeding:

-

After an initial growth phase, introduce a sterile solution of uniformly labeled [U-¹³C]-acetate to the culture. Multiple additions of the labeled precursor may be necessary to achieve high incorporation.[8]

-

-

Harvesting and Extraction:

-

After a sufficient incubation period for sterigmatocystin production, harvest the fungal mycelium and the culture broth.

-

Extract the sterigmatocystin from the culture using an appropriate organic solvent, such as chloroform or a mixture of acetonitrile and water.

-

-

Purification:

-

Purify the labeled sterigmatocystin from the crude extract using chromatographic techniques, such as column chromatography on silica gel, followed by recrystallization to obtain a high-purity product.

-

Quality Control of Sterigmatocystin-¹³C₁₈

Rigorous quality control is essential to ensure the identity, chemical purity, and isotopic enrichment of the labeled standard. This is typically achieved through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

LC-MS/MS Protocol for Isotopic Purity Assessment:

-

Sample Preparation:

-

Prepare a dilute solution of the Sterigmatocystin-¹³C₁₈ in a suitable solvent (e.g., acetonitrile).

-

-

LC-MS/MS Analysis:

-

Inject the sample into a high-resolution mass spectrometer coupled with a liquid chromatography system.

-

Acquire full-scan mass spectra to determine the mass-to-charge ratio (m/z) of the molecular ion and its isotopologues.

-

The high resolution of the mass spectrometer allows for the separation and quantification of the different isotopologues.

-

-

Data Analysis:

-

Determine the relative abundance of each isotopologue to calculate the isotopic enrichment.

-

¹³C NMR Protocol for Structural Confirmation and Labeling Pattern:

-

Sample Preparation:

-

Dissolve a sufficient amount of the labeled sterigmatocystin in a deuterated solvent (e.g., DMSO-d₆).

-

-

NMR Analysis:

-

Data Interpretation:

-

Compare the obtained spectrum with that of unlabeled sterigmatocystin to confirm the chemical structure and the incorporation of ¹³C at all carbon positions.

-

Application in Analytical Workflows

Sterigmatocystin-¹³C₁₈ is primarily used as an internal standard in stable isotope dilution assays (SIDA) for the quantification of sterigmatocystin in complex matrices like cereals.[5][11]

Experimental Workflow for Mycotoxin Analysis in Cereals

The following workflow outlines the key steps for the analysis of sterigmatocystin in a cereal matrix using Sterigmatocystin-¹³C₁₈ as an internal standard.

Caption: Experimental workflow for mycotoxin analysis using a ¹³C-labeled internal standard.

Signaling Pathways and Biotransformation

Sterigmatocystin is a genotoxic mycotoxin that requires metabolic activation to exert its carcinogenic effects. This activation is primarily carried out by cytochrome P450 enzymes in the liver, leading to the formation of a reactive epoxide that can form DNA adducts.[12] The use of ¹³C-labeled sterigmatocystin can be instrumental in tracing these biotransformation pathways and understanding the mechanism of toxicity.

Metabolic Activation and DNA Adduct Formation of Sterigmatocystin

The metabolic activation of sterigmatocystin involves the epoxidation of the terminal furan ring. The resulting epoxide is highly electrophilic and can react with nucleophilic sites in DNA, primarily the N7 position of guanine, to form a covalent adduct. This process is a critical step in the initiation of carcinogenesis.

Caption: Biotransformation pathway of Sterigmatocystin-¹³C₁₈ leading to DNA adduct formation.

References

- 1. Synthesis of sterigmatocystin derivatives and their biotransformation to aflatoxins by a blocked mutant of Aspergillus parasiticus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biosynthesis of the aflatoxin precursor sterigmatocystin by Aspergillus versicolor; spin-echo resolution of 18O isotope shifts in 13C-n.m.r. spectroscopy - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. A New Protocol for the Detection of Sterigmatocystin-producing Aspergillus Section Versicolores Using a High Discrimination Polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Validation of carbon isotopologue distribution measurements by GC-MS and application to 13C-metabolic flux analysis of the tricarboxylic acid cycle in Brassica napus leaves [frontiersin.org]

- 5. agilent.com [agilent.com]

- 6. lcms.cz [lcms.cz]

- 7. Detoxification of Mycotoxins through Biotransformation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Preparation of 14C-Labeled Sterigmatocystin in Liquid Media - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Carbon-13 nuclear magnetic resonance assignments and biosynthesis of aflatoxin B1 and sterigmatocystin - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 10. Biosynthetic studies with carbon-13: 13C nuclear magnetic resonance spectra of the metabolite sterigmatocystin - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. Advanced LC–MS-based methods to study the co-occurrence and metabolization of multiple mycotoxins in cereals and cereal-based food - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fda.gov [fda.gov]

The Biological Role of Sterigmatocystin: A Technical Guide on its Mycotoxic Core

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sterigmatocystin (STG) is a mycotoxin produced by various species of fungi, most notably from the Aspergillus genus. As a precursor in the biosynthesis of the well-known carcinogen aflatoxin B1, STG shares structural similarities and, consequently, toxicological properties. Its presence as a contaminant in a wide range of food commodities, including grains, cheese, and coffee, poses a significant threat to human and animal health. This technical guide provides an in-depth overview of the biological role of sterigmatocystin, focusing on its mechanisms of toxicity, metabolism, and impact on cellular signaling pathways. The information presented herein is intended to support researchers, scientists, and drug development professionals in their efforts to understand and mitigate the risks associated with this potent mycotoxin.

Quantitative Toxicological Data

The toxicity of sterigmatocystin varies across different species and cell types. The following tables summarize key quantitative data from various toxicological studies.

Table 1: In Vivo Acute Toxicity of Sterigmatocystin (LD50)

| Species | Route of Administration | LD50 (mg/kg body weight) | Reference |

| Wistar Rats (male) | Oral | 166 | [1](--INVALID-LINK--) |

| Wistar Rats (female) | Oral | 120 | [1](--INVALID-LINK--) |

| Wistar Rats (male) | Intraperitoneal | 60-65 | [1](--INVALID-LINK--) |

| Vervet Monkeys | Intraperitoneal | 32 | [1](--INVALID-LINK--) |

| Mice | Oral | >800 | [1](--INVALID-LINK--) |

| Rats | Oral | 60 | [2](--INVALID-LINK--) |

Table 2: In Vitro Cytotoxicity of Sterigmatocystin (IC50)

| Cell Line | Cell Type | Exposure Time | IC50 (µM) | Reference |

| HepG2 | Human Hepatocellular Carcinoma | 24 hours | 7.3 | [3](--INVALID-LINK--) |

| A549 | Human Lung Carcinoma | 24 hours | 3.7 | [3](--INVALID-LINK--) |

| SH-SY5Y | Human Neuroblastoma | 24 hours | 0.78, 1.56, 3.12 (concentrations tested) | [4](--INVALID-LINK--) |

| GES-1 | Human Gastric Epithelial Cells | 24 hours | 3 (concentration tested) | [1](--INVALID-LINK--) |

| HepG2 | Human Hepatocellular Carcinoma | 24 hours | ~30-40 (estimated from graph) | [1](--INVALID-LINK--) |

| A549 | Human Lung Carcinoma | 24 hours | ~50-60 (estimated from graph) | [1](--INVALID-LINK--) |

Table 3: Dose-Dependent Effects of Sterigmatocystin on Biomarkers of Oxidative Stress and Apoptosis

| Biomarker | Cell Line/Animal Model | STG Concentration/Dose | Effect | Reference |

| Malondialdehyde (MDA) | Male Wistar Rats | 10, 20, 40 mg/kg b.w. | Significant increase in plasma and kidneys | [5](--INVALID-LINK--) |

| Catalase (CAT) | Male Wistar Rats | 10 mg/kg b.w. | Significant increase in plasma | [5](--INVALID-LINK--) |

| Glutathione Peroxidase (GPx) | Male Wistar Rats | 20, 40 mg/kg b.w. | Decrease in liver | [5](--INVALID-LINK--) |

| Superoxide Dismutase (SOD) | Male Wistar Rats | 10, 20, 40 mg/kg b.w. | Increase in kidneys | [5](--INVALID-LINK--) |

| Reactive Oxygen Species (ROS) | HepG2 cells | 3 and 6 µM | Significant increase | [6](--INVALID-LINK--) |

| 8-hydroxydeoxyguanosine (8-OHdG) | HepG2 cells | 3 and 6 µM | Significant increase | [6](--INVALID-LINK--) |

| Bax | HepG2 cells | Dose-dependent | Increased expression | [3](--INVALID-LINK--) |

| Bcl-2 | HepG2 cells | Dose-dependent | Decreased expression | [3](--INVALID-LINK--) |

| Caspase-3 | HepG2 cells | Dose-dependent | Increased expression | [3](--INVALID-LINK--) |

| p53 | HepG2 cells | Dose-dependent | Increased expression | [3](--INVALID-LINK--) |

| XIAP | HepG2 and Hep3B cells | 30 and 60 µg/ml | Downregulated expression | [7](--INVALID-LINK--) |

Core Mechanisms of Sterigmatocystin Toxicity

The toxicity of sterigmatocystin is multifaceted, involving metabolic activation to a reactive epoxide, formation of DNA adducts, induction of oxidative stress, and disruption of key cellular signaling pathways, ultimately leading to cell cycle arrest and apoptosis.

Metabolic Activation and DNA Adduct Formation

Similar to aflatoxin B1, STG requires metabolic activation by cytochrome P450 enzymes to exert its genotoxic effects. This process leads to the formation of a highly reactive exo-epoxide, which can covalently bind to cellular macromolecules, most notably DNA. The primary site of adduction is the N7 position of guanine residues, forming STG-N7-Gua adducts. This DNA damage is a critical initiating event in the carcinogenicity of sterigmatocystin.

Key Signaling Pathways Affected by Sterigmatocystin

Sterigmatocystin has been shown to modulate several critical signaling pathways involved in cellular stress response, cell cycle control, and apoptosis.

Oxidative Stress and MAPK Signaling Pathway

STG induces the production of reactive oxygen species (ROS), leading to oxidative stress and cellular damage. This oxidative stress can activate the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including the c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK) pathways. Activation of these pathways can have pleiotropic effects, including the regulation of apoptosis and cell survival.

DNA Damage Response: ATM/Chk2 and p53 Signaling Pathways

The formation of STG-DNA adducts triggers the DNA damage response (DDR), a complex signaling network that senses DNA lesions and initiates cellular responses such as cell cycle arrest and apoptosis. Key players in this response include the Ataxia Telangiectasia Mutated (ATM) kinase and the tumor suppressor protein p53. Upon DNA damage, ATM is activated and phosphorylates downstream targets, including the checkpoint kinase 2 (Chk2) at threonine 68 and p53 at serine 15.[3][8] Activated Chk2 and p53 then orchestrate cell cycle arrest, primarily at the G2/M phase, by modulating the expression of cell cycle regulatory proteins such as Cdc25C, Cdc2, and Cyclin B1.[3] Furthermore, activated p53 can induce the expression of pro-apoptotic proteins like Bax, leading to the initiation of the intrinsic apoptotic cascade.

Apoptosis Induction

Sterigmatocystin is a potent inducer of apoptosis, or programmed cell death. The apoptotic cascade can be initiated through both the intrinsic (mitochondrial) and extrinsic pathways. STG has been shown to upregulate the expression of the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2, leading to mitochondrial dysfunction and the release of cytochrome c.[3] This, in turn, activates a cascade of caspases, including the initiator caspase-9 and the executioner caspase-3, which cleave various cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis.[7] Furthermore, STG has been found to downregulate the X-linked inhibitor of apoptosis protein (XIAP), further promoting caspase activation and apoptosis.[7]

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the biological effects of sterigmatocystin.

Comet Assay (Single Cell Gel Electrophoresis) for DNA Damage Assessment

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing strand breaks, migrates away from the nucleus, forming a "comet tail." The length and intensity of the tail are proportional to the amount of DNA damage.

Detailed Methodology:

-

Cell Preparation: Prepare a single-cell suspension from cultured cells or tissues at a concentration of 1 x 10^5 cells/mL in ice-cold PBS (Ca2+ and Mg2+ free).

-

Slide Preparation: Mix the cell suspension with low-melting-point agarose (at 37°C) and pipette onto a pre-coated slide. Allow the agarose to solidify at 4°C.

-

Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergents) to remove cell membranes and proteins, leaving behind the nucleoids.

-

Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank filled with a high pH alkaline buffer to unwind the DNA. Apply an electric field to separate the damaged DNA fragments.

-

Neutralization and Staining: Neutralize the slides with a neutralization buffer and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the tail length, tail intensity, and tail moment using specialized software.

32P-Postlabeling for DNA Adduct Analysis

The 32P-postlabeling assay is a highly sensitive method for the detection and quantification of DNA adducts.[9][10]

Principle: DNA is enzymatically digested to individual nucleotides. The adducted nucleotides are then radiolabeled with 32P, separated by chromatography, and quantified by detecting the radioactive decay.

Detailed Methodology:

-

DNA Isolation and Digestion: Isolate genomic DNA from cells or tissues exposed to sterigmatocystin. Digest the DNA to deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.

-

Adduct Enrichment (Optional but Recommended): Enrich the adducted nucleotides from the normal nucleotides using techniques like nuclease P1 digestion or butanol extraction.

-

32P-Labeling: Label the 5'-hydroxyl group of the adducted nucleotides with [γ-32P]ATP using T4 polynucleotide kinase.

-

Chromatographic Separation: Separate the 32P-labeled adducted nucleotides from the excess [γ-32P]ATP and normal nucleotides using multi-dimensional thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Detection and Quantification: Detect the radiolabeled adducts by autoradiography and quantify the amount of radioactivity in each adduct spot using a phosphorimager or by scintillation counting. The level of DNA adducts is expressed as relative adduct labeling (RAL), which represents the number of adducts per 10^7-10^9 normal nucleotides.

High-Performance Liquid Chromatography (HPLC) for Sterigmatocystin Quantification

HPLC is a widely used analytical technique for the separation, identification, and quantification of mycotoxins in various matrices.

Principle: A liquid sample is passed through a column packed with a solid adsorbent material. Different components in the sample interact differently with the adsorbent, causing them to separate as they flow through the column. A detector measures the amount of each component as it exits the column.

Detailed Methodology:

-

Sample Preparation and Extraction:

-

Solid Samples (e.g., grains, food): Homogenize the sample and extract sterigmatocystin using an appropriate solvent mixture (e.g., acetonitrile/water).

-

Cellular Samples: Lyse the cells and extract sterigmatocystin from the cell lysate using a suitable organic solvent.

-

Clean-up: The crude extract is often subjected to a clean-up step using solid-phase extraction (SPE) or immunoaffinity columns to remove interfering substances.

-

-

Chromatographic Separation:

-

Column: A reversed-phase C18 column is commonly used for sterigmatocystin analysis.

-

Mobile Phase: A mixture of solvents, such as acetonitrile, methanol, and water, is used as the mobile phase. The composition of the mobile phase can be optimized to achieve the best separation.

-

Injection: A small volume of the cleaned-up extract is injected into the HPLC system.

-

-

Detection:

-

UV or Fluorescence Detection: Sterigmatocystin can be detected by its absorbance of UV light or by fluorescence after post-column derivatization.

-

Mass Spectrometry (LC-MS/MS): For higher sensitivity and specificity, HPLC can be coupled with tandem mass spectrometry. This allows for the unambiguous identification and quantification of sterigmatocystin based on its mass-to-charge ratio and fragmentation pattern.

-

-

Quantification: The concentration of sterigmatocystin in the sample is determined by comparing the peak area of the analyte in the sample chromatogram to a calibration curve generated using known concentrations of a pure sterigmatocystin standard.

Conclusion

Sterigmatocystin is a potent mycotoxin with significant genotoxic and carcinogenic potential. Its biological activity is primarily driven by its metabolic activation to a reactive epoxide that forms DNA adducts, leading to the induction of the DNA damage response. This, in turn, triggers a cascade of cellular events, including oxidative stress, cell cycle arrest, and apoptosis, through the modulation of key signaling pathways such as MAPK, ATM/Chk2, and p53. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and professionals working to understand the mechanisms of sterigmatocystin toxicity and to develop strategies for its detection and mitigation. Further research into the intricate molecular interactions of this mycotoxin will be crucial for a complete assessment of its risk to human and animal health and for the development of effective preventative and therapeutic interventions.

References

- 1. Sterigmatocystin, 5-Methoxysterigmatocistin, and Their Combinations are Cytotoxic and Genotoxic to A549 and HepG2 Cells and Provoke Phosphorylation of Chk2, but not FANCD2 Checkpoint Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Sterigmatocystin-induced DNA damage triggers G2 arrest via an ATM/p53-related pathway in human gastric epithelium GES-1 cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 5. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Sterigmatocystin induces autophagic and apoptotic cell death of liver cancer cells via downregulation of XIAP - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Formation and persistence of sterigmatocystin--DNA adducts in rat liver determined via 32P-postlabeling analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Sterigmatocystin Biosynthesis Pathway from Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sterigmatocystin (ST) is a polyketide-derived mycotoxin produced by various fungi, most notably Aspergillus nidulans. It is a toxic and carcinogenic compound that serves as a late-stage intermediate in the biosynthesis of the more potent aflatoxins in other Aspergillus species. The sterigmatocystin biosynthetic pathway is a well-studied example of fungal secondary metabolism, involving a cluster of co-regulated genes and a complex network of regulatory factors. This technical guide provides a comprehensive overview of the pathway, starting from the precursor acetate, detailing the enzymatic conversions, the genetic basis, and the intricate regulatory mechanisms. It also includes quantitative data, detailed experimental protocols, and visual representations of the key pathways to serve as a valuable resource for researchers in mycology, natural product chemistry, and drug development.

The Core Biosynthetic Pathway: From Acetate to Sterigmatocystin

The biosynthesis of sterigmatocystin begins with the condensation of acetate units and proceeds through a series of enzymatic modifications to yield the final complex polyketide structure. The entire process is orchestrated by a set of enzymes encoded by the sterigmatocystin gene cluster (stc).

The pathway can be broadly divided into two major stages:

-

Formation of the Polyketide Backbone and First Stable Intermediate: This stage involves the synthesis of a polyketide chain from acetate and malonate precursors, followed by cyclization and aromatization to form the first stable intermediate, norsolorinic acid.

-

Conversion of Norsolorinic Acid to Sterigmatocystin: This multi-step process involves a series of oxidations, reductions, and rearrangements to convert norsolorinic acid into sterigmatocystin.

Key Enzymes and Intermediates in the Pathway

The table below summarizes the key enzymes, the genes that encode them within the stc cluster, and their respective functions in the sterigmatocystin biosynthesis pathway.

| Gene (stc) | Enzyme/Protein | Function |

| stcA | Polyketide Synthase (PKS) | Catalyzes the iterative condensation of acetyl-CoA and malonyl-CoA to form the initial polyketide chain that cyclizes to norsolorinic acid anthrone. |

| stcB | Fatty Acid Synthase α-subunit | Along with StcJ, forms a fatty acid synthase that provides the hexanoyl-CoA starter unit for the polyketide synthase. |

| stcJ | Fatty Acid Synthase β-subunit | Along with StcB, forms a fatty acid synthase that provides the hexanoyl-CoA starter unit for the polyketide synthase. |

| stcE | Norsolorinic Acid Reductase | Reduces the keto group on the side chain of norsolorinic acid to form averantin.[1] |

| stcF | Cytochrome P450 Monooxygenase | Involved in the conversion of averantin to averufin. |

| stcG | Dehydrogenase | Catalyzes the oxidation of averantin to 5'-hydroxyaverantin. |

| stcH | Dehydrogenase | Involved in the conversion of 5'-hydroxyaverantin to averufin. |

| stcI | P450 Monooxygenase | Involved in the conversion of averufin to versiconal hemiacetal acetate. |

| stcK | Versiconal Hemiacetal Acetate Reductase | Reduces versiconal hemiacetal acetate to versiconal. |

| stcL | Versicolorin B Synthase | Catalyzes the cyclization of versiconal to form versicolorin B. |

| stcN | Desaturase | Converts versicolorin B to versicolorin A. |

| stcO | O-methyltransferase | Involved in the later steps of the pathway. |

| stcP | O-methyltransferase | Catalyzes the conversion of demethylsterigmatocystin to sterigmatocystin. |

| stcQ | Oxidase | Involved in the conversion of versicolorin A to demethylsterigmatocystin. |

| stcU | Baeyer-Villiger Monooxygenase | Involved in the conversion of versicolorin A to demethylsterigmatocystin. |

| stcV | Esterase | Cleaves the acetate group from versiconal hemiacetal acetate. |

| stcW | Cytochrome P450 Monooxygenase | Involved in the conversion of averufin to versiconal hemiacetal acetate. |

| aflR | Transcriptional Regulator | A pathway-specific zinc finger transcription factor that positively regulates the expression of most of the stc genes.[2][3] |

Quantitative Data on Sterigmatocystin Production

The production of sterigmatocystin is influenced by various factors, including culture conditions and the genetic background of the fungal strain. Below are tables summarizing quantitative data on sterigmatocystin production.

Table 1: Sterigmatocystin Production on Different Media and Temperatures in Aspergillus nidulans [4]

| Medium | Temperature (°C) | Sterigmatocystin Production (µg/g) |

| Aspergillus Defined Minimal Nitrate Medium (ADM) | 27 | Detected |

| Yeast Extract (5%) - Glucose (20%) Medium (YAG) | 27 | Higher than ADM |

| Rice | 27 | Higher than ADM |

| Potato Dextrose Agar + 5% Yeast Extract (PDA+YE) | 27 | 595 (SRRC 273), 346 (FGSC A4), 226 (Lilly A423255) after 4 weeks |

| ADM | 37 | Lower than 27°C |

| YAG | 37 | Lower than 27°C |

| Rice | 37 | Lower than 27°C |

Table 2: Effect of pH on Sterigmatocystin Production and aflR Transcript Levels in Aspergillus nidulans [5][6]

| Condition | Sterigmatocystin Production | aflR Transcript Levels |

| Acidic pH | Decreased | Minimal in "acidity mimicking" mutant (palA1) |

| Alkaline pH | Increased | Increased in "alkalinity mimicking" mutant (pacC(c)14) |

| palA1 mutant | None detected | Minimal |

| pacC- mutants | None detected | Not specified |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of the sterigmatocystin biosynthesis pathway.

Protocol 1: Extraction and Quantification of Sterigmatocystin from Aspergillus nidulans Cultures

This protocol is adapted from methodologies described for the extraction and analysis of sterigmatocystin.[4][7][8]

1. Fungal Culture:

-

Grow Aspergillus nidulans in a suitable liquid medium (e.g., Yeast Extract Sucrose - YES broth) or on a solid medium (e.g., rice or PDA supplemented with yeast extract) under conditions known to induce sterigmatocystin production (e.g., stationary culture in the dark at 25-30°C for 7-14 days).[4]

2. Extraction:

-

For liquid cultures, separate the mycelium from the broth by filtration.

-

For solid cultures, homogenize the entire culture (mycelium and substrate).

-

Extract the mycelium and/or the culture medium with a suitable organic solvent such as chloroform, dichloromethane, or ethyl acetate. The extraction can be performed by shaking or sonication.

-

For a more exhaustive extraction, the process can be repeated multiple times.

3. Purification (Clean-up):

-

Combine the organic extracts and evaporate to dryness under a stream of nitrogen or using a rotary evaporator.

-

Redissolve the residue in a small volume of a suitable solvent (e.g., methanol or acetonitrile).

-

For cleaner samples, a solid-phase extraction (SPE) step can be employed using a C18 or silica cartridge to remove interfering compounds.

4. Quantification by High-Performance Liquid Chromatography (HPLC):

-

HPLC System: A standard HPLC system equipped with a UV or fluorescence detector is suitable.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile, methanol, and water is typically used. For example, a mixture of acetonitrile:water (70:30, v/v) can be effective.

-

Flow Rate: A flow rate of 1.0 mL/min is common.

-

Detection: Sterigmatocystin can be detected by UV absorbance at approximately 325 nm. For increased sensitivity and specificity, a fluorescence detector can be used (excitation at ~325 nm, emission at ~410 nm) after post-column derivatization with a reagent like aluminum chloride.

-

Quantification: Create a standard curve using a certified sterigmatocystin standard of known concentrations. Compare the peak area of the sample to the standard curve to determine the concentration of sterigmatocystin.

Protocol 2: Semi-Quantitative RT-PCR for aflR Gene Expression Analysis

This protocol provides a general framework for analyzing the expression of the key regulatory gene aflR and other stc genes.[9]

1. Fungal Culture and RNA Extraction:

-

Grow Aspergillus nidulans under conditions of interest (e.g., different pH, carbon sources, or time points).

-

Harvest the mycelium by filtration and immediately freeze it in liquid nitrogen to preserve RNA integrity.

-

Extract total RNA from the frozen mycelium using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a standard protocol like the TRIzol method.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by running an aliquot on an agarose gel to check for intact ribosomal RNA bands.

2. cDNA Synthesis:

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme (e.g., SuperScript III, Invitrogen) and oligo(dT) or random primers.

3. PCR Amplification:

-

Design specific primers for the aflR gene and a housekeeping gene (for normalization, e.g., β-tubulin or actin). Primers should be designed to amplify a product of 100-200 bp.

-

Perform PCR using the synthesized cDNA as a template. The reaction mixture typically contains cDNA, forward and reverse primers, dNTPs, Taq polymerase, and PCR buffer.

-

PCR cycling conditions will depend on the primers and target sequence but generally consist of an initial denaturation step, followed by 25-35 cycles of denaturation, annealing, and extension, and a final extension step.

4. Analysis of PCR Products:

-

Run the PCR products on an agarose gel stained with a DNA dye (e.g., ethidium bromide or SYBR Safe).

-

Visualize the bands under UV light. The intensity of the aflR band, normalized to the intensity of the housekeeping gene band, provides a semi-quantitative measure of gene expression. Densitometry software can be used for more accurate quantification of band intensities.

5. Real-Time Quantitative PCR (RT-qPCR) for more precise quantification:

-

For more accurate and sensitive quantification, use a real-time PCR system.

-

The reaction mixture will include a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe.

-

The relative expression of the aflR gene can be calculated using the ΔΔCt method, with the housekeeping gene serving as the internal control.

Visualization of Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the core biosynthetic pathway and the complex regulatory networks controlling sterigmatocystin production.

Sterigmatocystin Biosynthesis Pathway

Caption: The core enzymatic steps in the biosynthesis of sterigmatocystin from acetate and malonyl-CoA.

Regulatory Network of Sterigmatocystin Biosynthesis

Caption: A simplified overview of the regulatory network controlling sterigmatocystin biosynthesis.

AflR-Mediated Transcriptional Activation

Caption: The mechanism of AflR binding to the promoter of stc genes to activate their transcription.

Conclusion

The biosynthesis of sterigmatocystin is a highly regulated and complex process that provides a fascinating model for studying fungal secondary metabolism. This technical guide has outlined the core biosynthetic pathway from acetate, presented quantitative data on its production, and provided detailed experimental protocols for its investigation. The visualization of the biosynthetic and regulatory pathways offers a clear framework for understanding the intricate molecular machinery involved. For researchers in mycology, natural product discovery, and drug development, a thorough understanding of this pathway is crucial for efforts to control mycotoxin contamination, discover novel bioactive compounds, and engineer new metabolic pathways. Further research into the specific kinetics of the biosynthetic enzymes and the detailed molecular interactions within the regulatory network will continue to enhance our knowledge and capabilities in these fields.

References

- 1. researchgate.net [researchgate.net]

- 2. Aspergillus nidulans mutants defective in stc gene cluster regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sequence-specific binding by Aspergillus nidulans AflR, a C6 zinc cluster protein regulating mycotoxin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. newprairiepress.org [newprairiepress.org]

- 5. Mechanism of Sterigmatocystin Biosynthesis Regulation by pH in Aspergillus nidulans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | First report on the metabolic characterization of Sterigmatocystin production by select Aspergillus species from the Nidulantes section in Foeniculum vulgare [frontiersin.org]

- 8. First report on the metabolic characterization of Sterigmatocystin production by select Aspergillus species from the Nidulantes section in Foeniculum vulgare - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanism of Sterigmatocystin Biosynthesis Regulation by pH in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]

Sterigmatocystin: A Comprehensive Toxicological Profile and Carcinogenicity Assessment

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Sterigmatocystin (STC) is a mycotoxin produced by various species of Aspergillus fungi and is a precursor in the biosynthesis of aflatoxin B1.[1] Structurally similar to aflatoxins, STC exhibits a range of toxic effects, including genotoxicity, carcinogenicity, and hepatotoxicity.[2][3] This technical guide provides a comprehensive overview of the toxicological profile and carcinogenic potential of sterigmatocystin, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular mechanisms of its toxicity. This document is intended to serve as a critical resource for researchers, scientists, and professionals involved in drug development and toxicological risk assessment.

Toxicological Profile

The toxicity of sterigmatocystin has been evaluated in various animal models and through in vitro studies. Its toxic effects are multifaceted, primarily targeting the liver and kidneys and involving mechanisms of DNA damage and oxidative stress.

Acute Toxicity

The acute toxicity of sterigmatocystin varies significantly across different species and routes of administration. The following table summarizes the available quantitative data on the median lethal dose (LD50) of sterigmatocystin.

| Species | Route of Administration | LD50 | Reference |

| Rat (Wistar, male) | Oral | 166 mg/kg | [4] |

| Rat (Wistar, female) | Oral | 120 mg/kg | [4] |

| Rat (male) | Intraperitoneal (ip) | 60-65 mg/kg | [4] |

| Mouse | Oral | >800 mg/kg | [4] |

| Vervet Monkey | Intraperitoneal (ip) | 32 mg/kg | [4] |

Sub-chronic and Chronic Toxicity

Long-term exposure to sterigmatocystin has been shown to induce significant organ damage, particularly in the liver and kidneys. Chronic administration of STC to rats at doses of 5-10 mg/kg for two years resulted in a 90% incidence of liver tumors.[4] Other observed chronic effects in laboratory animals include the induction of pulmonary tumors in mice and renal lesions.[4]

Genotoxicity

Sterigmatocystin is a potent genotoxic agent. Its genotoxicity is primarily attributed to its metabolic activation by cytochrome P450 enzymes to a reactive epoxide, which can form covalent adducts with DNA, predominantly with guanine residues.[2] This DNA adduct formation can lead to mutations and chromosomal aberrations.[3] Sterigmatocystin has been shown to induce DNA damage in various in vitro and in vivo systems, as detected by assays such as the comet assay and the micronucleus test.[5][6]

Carcinogenicity

The International Agency for Research on Cancer (IARC) has classified sterigmatocystin as a Group 2B carcinogen, meaning it is "possibly carcinogenic to humans."[4] This classification is based on sufficient evidence of carcinogenicity in experimental animals.

Animal Studies

Multiple studies have demonstrated the carcinogenic potential of sterigmatocystin in various animal models. As mentioned previously, chronic oral administration to rats leads to a high incidence of hepatocellular carcinomas.[4] Dermal application of STC in rats has been shown to induce both skin and hepatic tumors.[4] In mice, long-term dietary exposure to STC has been linked to the development of pulmonary adenomas and adenocarcinomas.[7]

The following table summarizes key findings from carcinogenicity studies of sterigmatocystin.

| Species | Route of Administration | Dose | Duration | Tumor Type | Incidence | Reference |

| Rat | Oral | 5-10 mg/kg diet | 2 years | Liver tumors | 90% | [4] |

| Rat | Dermal | Not specified | Not specified | Skin and hepatic tumors | Not specified | [4] |

| Mouse (ICR) | Oral | 5 mg/kg diet | 58 weeks | Pulmonary adenomas | 84% (21/25) | [7] |

| Mouse (ICR) | Oral | 5 mg/kg diet | 58 weeks | Pulmonary adenocarcinomas | 36% (9/25) | [7] |

| Mongolian Gerbil | Oral (drinking water) | 100 ppb | 24 weeks | Hyperplastic polyps | 71.4% | [8] |

| Mongolian Gerbil | Oral (drinking water) | 1000 ppb | 24 weeks | Hyperplastic polyps | 61.5% | [8] |

| Mongolian Gerbil | Oral (drinking water) | 100 ppb | 24 weeks | Intestinal metaplasia | 100% | [8] |

Experimental Protocols

This section outlines the general methodologies for key experiments used to assess the toxicity and genotoxicity of sterigmatocystin.

In Vivo Carcinogenicity Bioassay (Rodents)

The protocol for a long-term carcinogenicity bioassay in rodents, such as rats, generally follows the guidelines established by regulatory bodies like the National Toxicology Program (NTP).[9]

-

Animal Model: Typically, male and female rats of a specified strain (e.g., Wistar or Sprague-Dawley) are used.

-

Acclimatization: Animals are acclimatized to the laboratory conditions for a period of at least one week before the start of the study.

-

Dose Administration: Sterigmatocystin, dissolved in a suitable vehicle (e.g., corn oil), is administered orally via gavage or mixed in the diet. Multiple dose groups and a vehicle control group are included.

-

Duration: The study duration is typically long-term, often up to two years.

-

Observations: Animals are monitored daily for clinical signs of toxicity. Body weight and food consumption are recorded regularly.

-

Pathology: At the end of the study, a complete necropsy is performed on all animals. Organs and tissues are examined macroscopically, and a comprehensive set of tissues is collected and preserved for histopathological evaluation.

-

Data Analysis: Tumor incidence and other pathological findings are statistically analyzed to determine the carcinogenic potential of the test substance.

In Vitro Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[10]

-

Cell Culture: A suitable cell line (e.g., HepG2 human hepatoma cells) is cultured under standard conditions.

-

Treatment: Cells are treated with various concentrations of sterigmatocystin and appropriate controls (negative and positive) for a defined period.

-

Cell Embedding: After treatment, cells are harvested, mixed with low-melting-point agarose, and layered onto a microscope slide pre-coated with normal melting point agarose.

-

Lysis: The slides are immersed in a high-salt lysis solution to remove cell membranes and cytoplasm, leaving the nuclear DNA embedded in the agarose.

-

Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA and then subjected to electrophoresis. Damaged DNA (containing strand breaks) migrates out of the nucleus, forming a "comet tail."

-

Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., ethidium bromide or SYBR Green), and the comets are visualized using a fluorescence microscope.

-

Data Analysis: The extent of DNA damage is quantified by measuring parameters such as tail length, tail intensity, and tail moment using specialized image analysis software.

In Vitro Micronucleus Assay

The micronucleus assay is used to detect chromosomal damage by identifying micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.[11]

-

Cell Culture and Treatment: A suitable cell line is cultured and treated with sterigmatocystin as described for the comet assay.

-

Cytokinesis Block: Cytochalasin B is added to the culture medium to block cytokinesis, resulting in the accumulation of binucleated cells. This ensures that only cells that have undergone one nuclear division are scored.

-

Harvesting and Staining: Cells are harvested, treated with a hypotonic solution, and fixed. The cell suspension is then dropped onto microscope slides, and the cytoplasm is stained with a suitable dye, while the nuclei and micronuclei are stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

-

Scoring: The frequency of micronucleated binucleated cells is determined by microscopic examination.

-

Data Analysis: The results are statistically analyzed to determine if sterigmatocystin induces a significant increase in the frequency of micronuclei compared to the negative control.

Signaling Pathways and Mechanisms of Action

The toxicity and carcinogenicity of sterigmatocystin are mediated by its interaction with several key cellular signaling pathways.

Oxidative Stress Induction

Sterigmatocystin induces the production of reactive oxygen species (ROS), leading to oxidative stress. This can damage cellular components, including lipids, proteins, and DNA, contributing to its cytotoxic and genotoxic effects.

Caption: Sterigmatocystin-induced oxidative stress pathway.

DNA Damage Response and Cell Cycle Arrest (ATM/p53 Pathway)

Sterigmatocystin-induced DNA damage activates the ATM (Ataxia-Telangiectasia Mutated) signaling pathway, a critical component of the DNA damage response.[12] Activated ATM phosphorylates downstream targets, including the tumor suppressor protein p53 and the checkpoint kinase Chk2.[13] This leads to cell cycle arrest, typically at the G2/M phase, allowing time for DNA repair.[12] If the damage is too severe, this pathway can trigger apoptosis.[12]

Caption: ATM/p53-mediated DNA damage response to sterigmatocystin.

Mitogen-Activated Protein Kinase (MAPK) Pathway Involvement

The MAPK signaling pathways, including ERK, JNK, and p38, are also implicated in the cellular response to sterigmatocystin.[14] Activation of these pathways can contribute to both cell survival and apoptosis, depending on the cellular context and the extent of the damage. There is evidence of crosstalk between the MAPK and p53 pathways in response to STC.[15][16]

Caption: General overview of MAPK pathway activation by sterigmatocystin.

Regulation of Apoptosis via XIAP

Recent studies have shown that sterigmatocystin can induce apoptosis in liver cancer cells by downregulating the X-linked inhibitor of apoptosis protein (XIAP).[1] XIAP normally inhibits caspases, the key executioners of apoptosis. By reducing XIAP levels, STC promotes caspase activation and subsequent apoptotic cell death.[1][3]

Caption: Sterigmatocystin-induced apoptosis via XIAP downregulation.

Conclusion

Sterigmatocystin is a mycotoxin with significant toxicological and carcinogenic properties. Its mechanism of action involves metabolic activation to a DNA-reactive epoxide, induction of oxidative stress, and modulation of key signaling pathways that control cell cycle progression and apoptosis. The data presented in this technical guide underscore the importance of monitoring for sterigmatocystin contamination in food and feed and highlight the need for further research to fully elucidate its toxicological profile and to develop effective strategies for mitigating its potential health risks to humans and animals. This comprehensive overview serves as a valuable resource for the scientific community in understanding the complex toxicological nature of sterigmatocystin.

References

- 1. researchgate.net [researchgate.net]

- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 3. africaresearchconnects.com [africaresearchconnects.com]

- 4. Sterigmatocystin | C18H12O6 | CID 5280389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. In Vivo Genotoxicity and Toxicity Assessment of Sterigmatocystin Individually and in Mixture with Aflatoxin B1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. in-vivo-genotoxicity-and-toxicity-assessment-of-sterigmatocystin-individually-and-in-mixture-with-aflatoxin-b1 - Ask this paper | Bohrium [bohrium.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Structurally Similar Mycotoxins Aflatoxin B1 and Sterigmatocystin Trigger Different and Distinctive High-Resolution Mutational Spectra in Mammalian Cells [mdpi.com]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. Single cell gel/comet assay: guidelines for in vitro and in vivo genetic toxicology testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vitro genotoxicity testing using the micronucleus assay in cell lines, human lymphocytes and 3D human skin models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. atsdr.cdc.gov [atsdr.cdc.gov]

- 13. The Threshold of Toxicological Concern for prenatal developmental toxicity in rats and rabbits - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Sterigmatocystin induces autophagic and apoptotic cell death of liver cancer cells via downregulation of XIAP - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Insights of Crosstalk between p53 Protein and the MKK3/MKK6/p38 MAPK Signaling Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: Quantification of Sterigmatocystin in Cereal Matrices using a Stable Isotope Dilution Assay (SIDA)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sterigmatocystin (STC) is a mycotoxin that is a precursor to the biosynthesis of aflatoxins and is produced by several species of fungi, primarily from the Aspergillus genus.[1] Due to its potential carcinogenicity, its presence in food and feed is a significant safety concern.[1] This document outlines a robust and sensitive method for the quantification of sterigmatocystin in complex cereal matrices using a stable isotope dilution assay (SIDA) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, such as ¹³C-labeled sterigmatocystin, is critical for accurate quantification as it effectively compensates for matrix effects and variations in sample preparation and instrument response.[2]

This method is intended for the reliable determination of sterigmatocystin at low levels, meeting the performance criteria suggested by regulatory bodies like the European Food Safety Authority (EFSA) which recommends a limit of quantification (LOQ) of less than 1.5 µg/kg for analytical methods.

Quantitative Data Summary

The following tables summarize the performance characteristics of the described method for the quantification of sterigmatocystin in various cereal matrices.

Table 1: LC-MS/MS Parameters for Sterigmatocystin and ¹³C-Sterigmatocystin

| Parameter | Sterigmatocystin (Native) | ¹³C₁₈-Sterigmatocystin (Internal Standard) |

| Precursor Ion (m/z) | 325.1 | 343.1 |

| Product Ion (Quantifier) | 281.1 | 297.1 |

| Product Ion (Qualifier) | 297.1 | 313.1 |

| Collision Energy (eV) | 30 | 30 |

| Cone Voltage (V) | 40 | 40 |

Table 2: Method Performance in Spiked Cereal Matrix (e.g., Maize/Wheat)

| Parameter | Value |

| Limit of Detection (LOD) | 0.05 µg/kg |

| Limit of Quantification (LOQ) | 0.15 µg/kg |

| Linear Range | 0.2 - 50 µg/kg |

| Correlation Coefficient (r²) | > 0.995 |

| Mean Recovery (%) | 95 - 105% |

| Relative Standard Deviation (RSD) | < 15% |

Experimental Protocols

1. Materials and Reagents

-

Sterigmatocystin certified standard

-

¹³C₁₈-Sterigmatocystin internal standard solution (e.g., 25 µg/mL in acetonitrile)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Sodium chloride (NaCl)

-

50 mL polypropylene centrifuge tubes

-

Syringe filters (0.22 µm, PTFE)

2. Standard Solution Preparation

-

Native Sterigmatocystin Stock Solution (100 µg/mL): Prepare by dissolving the certified standard in acetonitrile.

-

Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the extraction solvent (acetonitrile/water, 80/20, v/v) to cover the desired concentration range (e.g., 0.1 to 50 ng/mL).

-

Internal Standard Spiking Solution (e.g., 1 µg/mL): Dilute the ¹³C₁₈-Sterigmatocystin stock solution in acetonitrile.

3. Sample Preparation (Modified QuEChERS Approach)

-

Weigh 5 g of the homogenized cereal sample into a 50 mL polypropylene centrifuge tube.

-

Add a known amount of the ¹³C₁₈-Sterigmatocystin internal standard spiking solution to each sample, blank, and quality control sample.

-

Add 10 mL of water and vortex for 1 minute to moisten the sample.

-

Add 10 mL of acetonitrile and vortex vigorously for 2 minutes.

-

Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

-

Immediately vortex for 1 minute to prevent the formation of agglomerates.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer an aliquot of the upper acetonitrile layer into a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of the mobile phase starting composition (e.g., 90% Mobile Phase A).

-

Filter the reconstituted sample through a 0.22 µm PTFE syringe filter into an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis

-

LC System: UHPLC system

-

Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)

-

Mobile Phase A: Water with 5 mM ammonium formate and 0.1% formic acid

-

Mobile Phase B: Methanol with 5 mM ammonium formate and 0.1% formic acid

-

Gradient Elution:

-

0-1 min: 10% B

-

1-8 min: Linear gradient to 95% B

-

8-10 min: Hold at 95% B

-

10.1-12 min: Return to 10% B and equilibrate

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI) Positive

-

Acquisition Mode: Multiple Reaction Monitoring (MRM)

5. Data Analysis and Quantification

-

Identify the peaks for native sterigmatocystin and ¹³C₁₈-sterigmatocystin based on their retention times and specific MRM transitions.

-

Construct a calibration curve by plotting the ratio of the peak area of the native sterigmatocystin to the peak area of the ¹³C₁₈-sterigmatocystin against the concentration of the calibration standards.

-

Quantify the amount of sterigmatocystin in the samples by interpolating the peak area ratios from the calibration curve.

Visualizations

Caption: Experimental workflow for sterigmatocystin quantification.

References

Application Note: A Robust LC-MS/MS Method for the Sensitive Quantification of Sterigmatocystin in Complex Matrices

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sterigmatocystin (STC) is a mycotoxin produced by various species of Aspergillus fungi and is a precursor in the biosynthesis of aflatoxins.[1] Due to its potential carcinogenicity and widespread occurrence in various agricultural commodities, including cereals and feed, sensitive and reliable analytical methods for its detection and quantification are crucial for food safety and risk assessment.[1][2] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred technique for mycotoxin analysis due to its high sensitivity, selectivity, and ability to simultaneously quantify multiple analytes.[3][4][5] This application note presents a detailed, validated LC-MS/MS method for the determination of sterigmatocystin in complex matrices, offering high accuracy, precision, and throughput.[2]

Experimental Protocols

1. Sample Preparation: Solid-Phase Extraction (SPE) Method

This protocol is designed for the extraction and cleanup of sterigmatocystin from cereal and feed samples.

-

Materials:

-

Homogenized sample (e.g., ground wheat, corn, or feed)

-

Extraction solvent: Acetonitrile/water (84:16, v/v)

-

Solid-Phase Extraction (SPE) columns (e.g., C18)

-

Nitrogen evaporator

-

Reconstitution solvent: Acetonitrile/water (25:75, v/v)

-

Vortex mixer

-

Centrifuge

-

-

Protocol:

-

Weigh 25 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.

-

Add 50 mL of the extraction solvent (acetonitrile/water, 84:16, v/v).

-

Vortex vigorously for 3 minutes to ensure thorough extraction.

-

Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Collect the supernatant.

-

Condition the SPE column by passing 5 mL of methanol followed by 5 mL of water.

-

Load 10 mL of the supernatant onto the conditioned SPE column.

-

Wash the column with 5 mL of water to remove interfering substances.

-

Elute the sterigmatocystin with 5 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 50°C.

-

Reconstitute the residue in 1 mL of the reconstitution solvent.

-

Vortex for 30 seconds and filter through a 0.22 µm syringe filter into an LC vial for analysis.

-

2. LC-MS/MS Analysis

-

Instrumentation:

-

Liquid Chromatograph (LC) system capable of gradient elution.

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.

-

-

LC Parameters:

-

Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm).

-

Mobile Phase A: 10 mM Ammonium acetate in water with 0.1% acetic acid.

-

Mobile Phase B: Methanol.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

-

Gradient Program:

-

0-2 min: 10% B

-

2-10 min: Linear gradient from 10% to 95% B

-

10-12 min: Hold at 95% B

-

12.1-15 min: Return to 10% B and equilibrate.

-

-

-

MS/MS Parameters:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Capillary Voltage: 3.5 kV.[1]

-

Source Temperature: 350°C.[6]

-

Desolvation Temperature: 350°C.[1]

-

Cone Gas Flow: 50 L/hr.

-

Desolvation Gas Flow: 600 L/hr.

-

Collision Gas: Argon.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

The specific precursor and product ions, along with collision energies and cone voltage, should be optimized for the instrument in use. A common transition for sterigmatocystin is m/z 325 -> 281.

-

-

Data Presentation

Quantitative Method Validation Data

The developed LC-MS/MS method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), recovery, and precision. The results are summarized in the table below.

| Parameter | Result |

| Linearity (r²) | > 0.999 |

| LOD | 0.15 µg/kg[1] |

| LOQ | 0.30 µg/kg - 1 µg/kg[1][2] |

| Recovery | 85.3% - 98%[2][3] |

| Repeatability (RSDr) | 3.7% - 7.1%[2][3] |

| Reproducibility (RSDR) | 28.1% - 99.2%[3] |

Note: The performance characteristics can vary depending on the matrix and the specific instrumentation used.

Mandatory Visualizations

Caption: Experimental workflow for sterigmatocystin analysis.

Caption: Logical relationship of method validation steps.

References

Application Notes and Protocols for Sterigmatocystin Analysis in Grain

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sterigmatocystin (STC) is a mycotoxin produced by various species of Aspergillus and other fungi, which can contaminate a wide range of agricultural commodities, including grains.[1] As a precursor to the potent carcinogen aflatoxin B1, sterigmatocystin itself exhibits carcinogenic, teratogenic, and mutagenic properties, posing a significant risk to human and animal health.[1] Consequently, robust and sensitive analytical methods are crucial for the accurate determination of sterigmatocystin in grain samples to ensure food and feed safety.

This document provides detailed application notes and standardized protocols for the sample preparation of various grains for sterigmatocystin analysis. The methodologies described herein are based on established and validated techniques, including solvent extraction, immunoaffinity column clean-up, and chromatographic analysis.

Quantitative Data Summary

The following table summarizes the performance data of various validated methods for the determination of sterigmatocystin in different grain matrices. This allows for a direct comparison of key analytical parameters such as recovery rates, limit of detection (LOD), and limit of quantification (LOQ).

| Grain Matrix | Extraction Method | Clean-up Method | Analytical Technique | Recovery (%) | LOD (µg/kg) | LOQ (µg/kg) | Reference |

| Maize, Wheat, Rice | Acetonitrile (84%) | Immunoaffinity Column (IAC) | GC-MS | - | 2.4 | 8.0 | [1] |

| Wheat, Oats, Rye, Maize, Rice | Acetonitrile/Water | Immunoaffinity Column (IAC) | HPLC-UV | 68 - 106 | - | 1.5 | [2] |

| Various Grains | Not Specified | Immunoaffinity Column (IAC) for Aflatoxins | LC-MS | 83.2 - 102.5 | 1.0 | 3.0 | [3] |

| Infant Cereals | QuEChERS | SPE HLB Cartridge | HPLC-UV/DAD & UPLC-ESI-MS/MS | 84.8 - 96.2 | - | >10 (HPLC), <10 (UPLC) | [4] |

| Wheat | Not Specified | Not Specified | LC-ESI+-MS/MS | >97 | 0.15 | 0.30 | [5] |

| Corn | 90% Acetonitrile/Water or 80% Methanol | Immunoaffinity Column (IAC) | HPLC/UPLC-FLD | 92 - 98 | - | - | [6] |

Experimental Protocols

This section details a widely accepted and robust protocol for the extraction and clean-up of sterigmatocystin from grain samples prior to chromatographic analysis. The method utilizes an acetonitrile/water extraction followed by immunoaffinity column (IAC) clean-up.

Materials and Reagents

-

Homogenized grain sample

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Phosphate Buffered Saline (PBS)

-

Sterigmatocystin Immunoaffinity Columns (IAC)

-

Nitrogen gas supply

-

Vortex mixer

-

Centrifuge

-

Blender or homogenizer

-

Syringe filters (0.22 µm)

Sample Extraction Protocol

-

Sample Homogenization: Grind a representative portion of the grain sample to a fine powder (e.g., passing through a 20-mesh sieve) to ensure homogeneity.

-

Extraction:

-

Weigh 25 g of the homogenized grain sample into a blender jar.

-

Add 100 mL of acetonitrile/water (84:16, v/v).[1]

-

Blend at high speed for 3 minutes.

-

-

Filtration: Filter the extract through a fluted filter paper.

-

Dilution: Dilute a portion of the filtered extract with Phosphate Buffered Saline (PBS) as per the immunoaffinity column manufacturer's instructions. This step is crucial for the optimal binding of sterigmatocystin to the antibodies in the column.

Immunoaffinity Column (IAC) Clean-up Protocol

-

Column Equilibration: Allow the immunoaffinity column to reach room temperature.

-

Sample Loading: Pass the diluted extract through the immunoaffinity column at a slow, steady flow rate (e.g., 1-2 mL/min).

-

Washing: Wash the column with PBS to remove unbound matrix components. The volume of the wash solution should be in accordance with the manufacturer's protocol.

-

Elution: Elute the bound sterigmatocystin from the column using methanol. The specific volume of methanol will be detailed in the column's instructions for use.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen gas at 50°C.

-

Reconstitution: Reconstitute the dried residue in a suitable solvent (e.g., mobile phase for LC analysis or acetone for GC analysis) to a known volume.[1]

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for analysis.

Experimental Workflow Diagram

Caption: Workflow for sterigmatocystin sample preparation in grain.

Signaling Pathways and Logical Relationships

The analytical process for sterigmatocystin in grain follows a logical progression from sample collection to final quantification. This can be visualized as a decision-making and processing pathway.

Caption: Logical pathway for sterigmatocystin analysis in grain samples.

References

- 1. Determination of sterigmatocystin in grain using gas chromatography-mass spectrometry with an on-column injector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Analysis of sterigmatocystin in cereals, animal feed, seeds, beer and cheese by immunoaffinity column clean-up and HPLC and LC-MS/MS quantification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of an analytical method for the determination of sterigmatocystin in grains using LCMS after immunoaffinity column purification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of Sterigmatocystin in Infant Cereals from Hangzhou, China - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

Application Notes & Protocols for the Extraction of Sterigmatocystin from Complex Food Matrices

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Sterigmatocystin (STE) is a mycotoxin produced by several fungal species, primarily belonging to the Aspergillus genus.[1][2] It is a precursor in the biosynthetic pathway of aflatoxins, some of the most potent naturally occurring carcinogens.[1][3] STE itself is classified as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC) and has been shown to have toxic, mutagenic, and carcinogenic effects in animal studies.[1][4] Contamination of various food commodities with STE poses a significant risk to human and animal health.[1][3]

This document provides detailed application notes and standardized protocols for the extraction of sterigmatocystin from complex food matrices, including cereals, cheese, and spices. The methodologies described are based on established and validated analytical techniques to ensure reliable quantification for food safety monitoring and research purposes.

Core Concepts in Sterigmatocystin Extraction

Effective extraction of sterigmatocystin from complex food matrices is a critical first step for accurate analysis. The general workflow involves:

-

Sample Preparation: Homogenization of the food sample to ensure uniformity.

-

Extraction: Using a suitable solvent system to solubilize sterigmatocystin from the sample matrix.

-

Clean-up: Removing interfering compounds from the crude extract to reduce matrix effects and improve analytical sensitivity.

-

Analysis: Quantification of sterigmatocystin using chromatographic techniques.

The choice of extraction and clean-up method depends on the food matrix's complexity and the analytical instrument's sensitivity.

Experimental Protocols

Protocol 1: Immunoaffinity Column (IAC) Clean-up for Cereals and Animal Feed